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Compound of Interest

Compound Name: 1-Methyl-1-propylhydrazine

Cat. No.: B15359852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1-propylhydrazine (C₄H₁₂N₂), a compound of interest in synthetic chemistry and drug

development. Due to the limited availability of experimental spectra for this specific, non-

commercial compound, this guide combines experimentally obtained mass spectrometry data

with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to

offer a valuable resource for characterization and analysis.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1-Methyl-1-
propylhydrazine.

Mass Spectrometry
The electron ionization mass spectrum of 1-Methyl-1-propylhydrazine is characterized by a

molecular ion peak and several fragment ions. The data presented below is sourced from the

MassBank database (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP000378).
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m/z Intensity (%) Relative Intensity (%)

27 7.5 75

28 2.1 21

29 3.1 31

30 1.46 15

31 3 30

39 3.7 37

40 0.7 7

41 0.6 6

42 27.7 277

43 9.1 91

44 4.9 49

45 1.09 11

46 1.5 15

56 1.3 13

57 1.1 11

58 0.07 1

59 99.99 999

60 3.1 31

70 1 10

71 0.09 1

72 0.5 5

73 0.3 3

88 17.2 172
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89 1.2 12

Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides estimated chemical shifts (δ) in parts per million

(ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the different proton

environments in 1-Methyl-1-propylhydrazine. These values were calculated using

computational models.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

N-CH₃ 2.45 s -

N-CH₂- 2.55 t 7.5

-CH₂-CH₃ 1.50 sextet 7.5

-CH₂-CH₃ 0.90 t 7.5

-NH₂ 3.50 br s -

Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum indicates the estimated chemical shifts (δ) in parts per million

(ppm) for the carbon atoms in 1-Methyl-1-propylhydrazine.

Carbon Assignment Predicted Chemical Shift (ppm)

N-CH₃ 45.0

N-CH₂- 58.0

-CH₂-CH₃ 20.0

-CH₂-CH₃ 11.0

Predicted Infrared (IR) Spectroscopy
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The predicted IR spectrum provides the estimated absorption frequencies in wavenumbers

(cm⁻¹) and their corresponding functional group assignments for 1-Methyl-1-propylhydrazine.

Frequency (cm⁻¹) Vibrational Mode Functional Group

3350-3250 N-H stretch Primary amine (-NH₂)

2960-2850 C-H stretch Alkyl (CH₃, CH₂)

1650-1580 N-H bend (scissoring) Primary amine (-NH₂)

1470-1430
C-H bend

(scissoring/deformation)
Alkyl (CH₂)

1380-1370
C-H bend (symmetrical

deformation)
Alkyl (CH₃)

1150-1050 C-N stretch Aliphatic amine/hydrazine

Ultraviolet-Visible (UV-Vis) Spectroscopy
Simple alkylhydrazines, such as 1-Methyl-1-propylhydrazine, lack significant chromophores.

Consequently, they do not exhibit strong absorption in the standard UV-Vis region (200-800

nm). Any observed absorbance is typically in the far-UV range (<200 nm) and is generally not

used for routine characterization.

Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic

analysis of 1-Methyl-1-propylhydrazine.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 1-Methyl-1-propylhydrazine in a volatile

organic solvent such as methanol or dichloromethane.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 20 to 200.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1-propylhydrazine in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

proton and carbon probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-Methyl-1-propylhydrazine is a liquid, it can be analyzed as a

neat thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Record a background spectrum of the clean salt plates before applying the

sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of 1-Methyl-1-propylhydrazine in a UV-

transparent solvent (e.g., ethanol, methanol, or water). Concentrations typically range from

10⁻⁴ to 10⁻⁶ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:
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Scan Range: 190-400 nm.

Blank: Use the pure solvent as a blank to zero the instrument.

Cuvette: Use a quartz cuvette with a 1 cm path length.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a small molecule like 1-Methyl-1-propylhydrazine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

1-Methyl-1-propylhydrazine

Dissolve in appropriate solvent Prepare neat sample

GC-MS AnalysisNMR Analysis
(¹H & ¹³C) UV-Vis Analysis IR Analysis

Mass Spectrum
(m/z vs. Intensity)

NMR Spectra
(Chemical Shifts, Couplings)

IR Spectrum
(Absorption Bands)

UV-Vis Spectrum
(Absorption Maxima)

Confirm Molecular Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15359852?utm_src=pdf-body
https://www.benchchem.com/product/b15359852?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15359852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1-propylhydrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15359852#spectroscopic-data-for-1-methyl-1-
propylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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